molecular formula C13H15NO B2867758 8-allyl-3,4-dihydroquinoline-1(2H)-carbaldehyde CAS No. 887833-41-2

8-allyl-3,4-dihydroquinoline-1(2H)-carbaldehyde

Cat. No.: B2867758
CAS No.: 887833-41-2
M. Wt: 201.269
InChI Key: MUQRUNCGEZEJAI-UHFFFAOYSA-N
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Description

“8-Allyl-3,4-dihydro-2H-quinoline-1-carboxamide” is a chemical compound with the formula C13H16N2O .


Molecular Structure Analysis

The molecular structure of “8-Allyl-3,4-dihydro-2H-quinoline-1-carboxamide” is represented by the InChI string: InChI=1S/C13H16N2O/c1-2-5-10-6-3-7-11-8-4-9-15(12(10)11)13(14)16/h2-3,6-7H,1,4-5,8-9H2,(H2,14,16) .

Scientific Research Applications

Synthesis and Coordination Chemistry

One of the primary applications of compounds structurally related to 8-allyl-3,4-dihydroquinoline-1(2H)-carbaldehyde in scientific research is in the field of synthetic and coordination chemistry. For instance, the semicarbazone of 8-hydroxyquinoline-2-carbaldehyde has been synthesized and identified as an effective tetradentate ligand for coordinating rare-earth(III) ions. This application highlights the compound's utility in expanding the coordination sphere of 8-hydroxyquinoline, thereby facilitating the formation of complexes with yttrium(III) and lanthanum(III) ions (Albrecht, Osetska, & Fröhlich, 2005).

Catalytic Applications

Another significant application is in catalysis, where derivatives of quinoline carbaldehydes have been utilized. For example, 2-oxo-1,2-dihydroquinoline-3-carbaldehyde hydrazone ligands have been investigated for their coordination behavior with ruthenium(II) and the catalytic activity of the synthesized complexes in direct amidation reactions of alcohols with amines. These studies emphasize the compounds' potential as efficient catalysts in organic synthesis, offering a pathway to the development of new catalytic systems (Selvamurugan, Ramachandran, Prakash, Viswanathamurthi, Małecki, & Endo, 2016).

Organic Synthesis and Functional Materials

Derivatives of quinoline carbaldehydes are also pivotal in organic synthesis and the development of functional materials. For instance, compounds synthesized from reactions involving quinoline carbaldehydes have shown promising antimicrobial properties and have been used to synthesize novel luminescent chemosensors. These applications demonstrate the versatility of quinoline carbaldehyde derivatives in creating materials with specific biological or photophysical properties (Prasath, Bhavana, Sarveswari, Ng, & Tiekink, 2015).

Biological Activity

In the realm of pharmaceutical chemistry, quinoline derivatives have been explored for their biological activities. Research into polyhydroquinoline derivatives, for example, has uncovered compounds with notable antimalarial, antibacterial, and antitubercular activities. These findings underscore the potential of quinoline carbaldehyde derivatives in the development of new therapeutic agents (Karad, Purohit, Raval, Kalaria, Avalani, Thakor, & Thakkar, 2015).

Properties

IUPAC Name

8-prop-2-enyl-3,4-dihydro-2H-quinoline-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-2-5-11-6-3-7-12-8-4-9-14(10-15)13(11)12/h2-3,6-7,10H,1,4-5,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUQRUNCGEZEJAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC2=C1N(CCC2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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